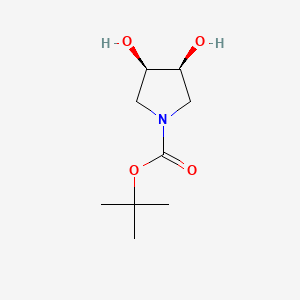amine CAS No. 1354631-79-0](/img/no-structure.png)
[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate, 1-(1-benzofuran-6-yl)propan-2-ylamine. This intermediate is then reacted with hydrochloric acid to form the final product.Molecular Structure Analysis
The molecular formula of this compound is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst to form an intermediate. This intermediate is then treated with hydrochloric acid to form the final product.Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a molar mass of 253.75 g/mol. It has a melting point of 115-118°C. It is soluble in water, ethanol, and methanol, and is insoluble in ethyl ether and benzene.Mecanismo De Acción
This compound is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. It has been found to exhibit properties similar to those of dopamine and serotonin.
Safety and Hazards
This compound is intended to be used in strict laboratory conditions, following all proper precautionary protocol for any novel and untested chemical . The toxicological and physiological action of this compound have not been assessed and so extreme caution should be observed when handling this compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "1-benzofuran-6-carboxaldehyde", "2-amino-2-methyl-1-propanol", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-benzofuran-6-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add 2-amino-2-methyl-1-propanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine as a white solid." ] } | |
Número CAS |
1354631-79-0 |
Nombre del producto |
[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



